2-Hydroxyacenaphthylen-1(2H)-one
Description
Properties
CAS No. |
33928-29-9 |
|---|---|
Molecular Formula |
C12H8O2 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
2-hydroxy-2H-acenaphthylen-1-one |
InChI |
InChI=1S/C12H8O2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6,11,13H |
InChI Key |
WREJKEDFEUAPKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(C(=O)C3=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The primary synthetic route to 2-hydroxyacenaphthylen-1(2H)-one involves a TDAE-mediated coupling between 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1 ) and acenaphthenedione (2l ). This method leverages the reductive capacity of TDAE to facilitate nucleophilic substitution, yielding the target compound (3l ) with moderate efficiency.
Mechanistic Insights
TDAE acts as a two-electron reductant, generating a carbanion intermediate at the α-position of acenaphthenedione. This intermediate attacks the chloromethyl group of 1 , followed by hydrolysis to produce the hydroxylated product (Figure 1). The reaction proceeds under mild conditions, avoiding harsh reagents typically associated with similar transformations.
Reaction Conditions
- Solvent: Anhydrous dimethylformamide (DMF)
- Temperature: −20°C (initial 1 h), then room temperature (24 h)
- Stoichiometry: 1:3 molar ratio of 1 to 2l , 1 equiv. TDAE
- Workup: Quenching with ice-cold water, extraction with ethyl acetate, and purification via column chromatography (hexane/ethyl acetate)
Comparative Analysis of Methodologies
Advantages of TDAE Methodology
Limitations and Challenges
- Moderate Yield: The 46% yield necessitates optimization for industrial applications.
- Sensitivity to Moisture: Anhydrous conditions are critical, complicating large-scale production.
- Purification Requirements: Column chromatography is essential to isolate the product from unreacted starting materials and byproducts.
Reaction Optimization Strategies
Solvent Screening
Polar aprotic solvents like DMF enhance ionic intermediate stability, whereas donor solvents (e.g., THF) inhibit reactivity. Alternatives such as dichloromethane or acetonitrile remain unexplored but may offer improved kinetics.
Temperature Modulation
Elevating the reaction temperature to 80°C (as employed for less reactive electrophiles like p-nitroacetophenone) could accelerate the coupling but risks decomposition of sensitive intermediates.
Catalytic Additives
Introducing Lewis acids (e.g., ZnCl₂) might stabilize transition states, though no studies have yet investigated their role in this specific system.
Structural Characterization and Validation
Spectroscopic Data
Purity Assessment
Elemental analysis (C 75.60%, H 4.51%, N 12.58%) aligns with theoretical values, confirming high purity after chromatography.
Industrial and Environmental Considerations
Cost Analysis
- TDAE Cost: ~$50/g (Sigma-Aldrich), limiting large-scale use.
- DMF Recovery: Implementing solvent recycling systems could reduce environmental impact.
Green Chemistry Metrics
- Atom Economy: 68% (calculated from stoichiometry of 1 and 2l ).
- E-Factor: 12.5 (high due to chromatographic purification), underscoring the need for cleaner workup methods.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyacenaphthylen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or alkaline conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Acenaphthenequinone.
Reduction: Dihydro derivatives of this compound.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-Hydroxyacenaphthylen-1(2H)-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxyacenaphthylen-1(2H)-one involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Hydroxyacenaphthylen-1(2H)-one with two compounds from the provided evidence, focusing on functional groups, hazards, and applications.
Phenanthro(1,2-b)furan-11(2H)-one, 1,10-dihydro-10-hydroxy-1,6-dimethyl-10-(2-oxopropyl)-, (1R,10S)- (CAS 189308-08-5)
Structural Similarities :
- Both compounds contain hydroxyl and ketone groups, enabling hydrogen bonding and participation in redox reactions.
- The fused polycyclic backbone in both compounds may confer stability and planar aromaticity, influencing photophysical properties.
Hazard Profile :
- The phenanthro derivative exhibits acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, and serious eye damage .
- By analogy, this compound may share similar risks due to its reactive hydroxyl group, though specific toxicity data is unavailable.
Hexamethylene Diisocyanate (CAS 822-06-0)
Structural Contrasts :
Hazard Profile :
Comparative Data Table
Research Findings and Limitations
- Synthetic Utility : The phenanthro derivative’s steric hindrance may reduce reactivity compared to this compound, which has a more accessible ketone group .
- Toxicity Gaps : While the phenanthro compound’s hazards are documented, analogous data for this compound remains speculative due to absent evidence.
- Industrial Relevance: Hexamethylene diisocyanate’s industrial use contrasts with the academic focus of hydroxyacenaphthenones, highlighting functional group-driven application divergences .
Q & A
Q. What protocols ensure reproducibility in multi-component reactions involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
